molecular formula C18H22O5 B2708520 butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate CAS No. 307546-64-1

butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2708520
CAS No.: 307546-64-1
M. Wt: 318.369
InChI Key: KFKUTLAVHYBYPZ-UHFFFAOYSA-N
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Description

“Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate” is a chemical compound with the molecular formula C18H22O5 . It has an average mass of 318.364 Da and a monoisotopic mass of 318.146729 Da .


Molecular Structure Analysis

The molecular structure of “butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate” includes 23 heavy atoms . It has a complexity of 443 and a topological polar surface area of 61.8 . The compound is canonicalized .


Physical and Chemical Properties Analysis

“Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate” has a molecular weight of 318.4 . It has a XLogP3 of 3.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 5 hydrogen bond acceptors and 9 rotatable bonds .

Scientific Research Applications

Bioproduction of Biofuel Additives

Research into biofuel production has highlighted the significance of ester compounds, similar to butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, in creating renewable energy sources. For instance, the transesterification of butanol with ethyl acetate over borated USY zeolite catalysts has been optimized for the synthesis of butyl acetate, a renewable biofuel additive. This process, facilitated by response surface methodology, achieved a high yield under optimal conditions, demonstrating the potential of ester compounds in sustainable biofuel production (Nandiwale, Galande, & Bokade, 2015).

Material Science Applications

In the field of material science, the modification of rubber surfaces for improved adhesion properties has been explored using compounds similar to butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate. Studies on the chlorination of styrene–butadiene rubber (SBR) using solutions of trichloroisocyanuric acid in different esters, including butyl acetates, have shown significant enhancements in the rubber's adhesion properties. This research highlights the role of ester compounds in modifying material surfaces for industrial applications (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).

Synthetic Organic Chemistry

In synthetic organic chemistry, the exploration of coumarin derivatives, closely related to the chemical structure of interest, has been pursued through innovative synthesis methods. The use of butyl-3-methylimidazolium chloroaluminate ionic liquid as an alternative catalyst in Pechmann condensation reactions has enabled efficient and rapid synthesis of coumarins at ambient conditions. This approach underscores the versatility of ester compounds and related catalysts in facilitating organic synthesis processes (Potdar, Mohile, & Salunkhe, 2001).

Future Directions

The future directions for research on “butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate” could include exploring its potential applications, given its structural similarity to other photoactive compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

Properties

IUPAC Name

butyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-3-5-9-21-18(20)12-22-14-7-8-15-13(6-4-2)10-17(19)23-16(15)11-14/h7-8,10-11H,3-6,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKUTLAVHYBYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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